3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Description
3-(4-oxoquinazolin-3(4H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O4 and its molecular weight is 383.408. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Functionalized Heterocycles
- The synthesis of various heterocycles, including pyrazoline, isoxazoline, pyrimidine, and thiazine derivatives, has been explored, with these compounds showing potential antimicrobial activities (Hassan & Farouk, 2017).
Antimicrobial Agents
- Heterocyclic compounds like oxadiazoles, triazoles, and Schiff bases, which are structurally related to the queried compound, have shown significant to moderate antimicrobial activity against various bacteria and fungi (Abdel-Mohsen, 2014).
Anticancer Activity
- Novel oxazole derivatives have been evaluated for their antiproliferative activities against cancer cell lines, showing promising inhibitory activities (Liu et al., 2009).
Antitumor Activity
- Some quinazolinone analogues have demonstrated broad-spectrum antitumor activity, being more potent than certain standard treatments (Al-Suwaidan et al., 2016).
Solvent-Free Synthesis
- The solvent-free synthesis approach has been applied to a variety of six-membered heterocycles including quinazolines and oxadiazoles, demonstrating an environmentally friendly methodology (Martins et al., 2009).
Analgesic and Anti-Inflammatory Activities
- Derivatives linked with quinazolin-4-one moiety have shown potent analgesic and anti-inflammatory activities, suggesting their potential in pain management and inflammation control (Dewangan et al., 2016).
ADP-Ribosylation Study
- Compounds in this class have been used as probes to study ADP-ribosylation, providing insights into the inhibition of specific enzymes (Lindgren et al., 2013).
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c25-16(5-8-24-12-21-15-4-2-1-3-14(15)19(24)26)20-11-17-22-18(23-28-17)13-6-9-27-10-7-13/h1-4,12-13H,5-11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJLZCEVYJLWXFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNC(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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